molecular formula C9H6N2O3 B1443312 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 1190316-75-6

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No. B1443312
CAS RN: 1190316-75-6
M. Wt: 190.16 g/mol
InChI Key: CXELYIWRQFSJJY-UHFFFAOYSA-N
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Description

“3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid” is a chemical compound with the CAS Number: 1190316-06-3. It has a molecular weight of 190.16 . It is used as a reactant for the preparation process of piperazinones as inhibitors of arenavirus replication .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “this compound”, has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

The IUPAC Name of the compound is 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. The InChI Code is 1S/C9H6N2O3/c12-4-6-3-10-7-1-5(9(13)14)2-11-8(6)7/h1-4,10H,(H,13,14) and the InChI key is ZDUDEJITPSMUBY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is used as a reactant for the preparation process of piperazinones as inhibitors of arenavirus replication .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.16 . It is stored at room temperature and has a purity of 95%. It is in the form of a powder .

Scientific Research Applications

Role in Plant Defense Mechanisms

Research has demonstrated the significance of pyrrolopyridine and related compounds in plant defense mechanisms. For instance, the metabolism of pyrroline-5-carboxylate (P5C), a compound structurally related to pyrrolopyridine derivatives, plays a crucial role in plant defense against pathogens. P5C metabolism is tightly regulated in plants, especially during pathogen infection and abiotic stress, indicating its importance in the plant's immune response and resilience to environmental stresses (Qamar, Mysore, & Senthil-Kumar, 2015).

Chemical and Biological Properties

The interaction of metals with the electronic systems of biologically significant ligands, including pyrrolopyridine derivatives, underscores the potential of these compounds in biological research. Studies have focused on the spectroscopic examination of how metals influence the electronic systems of ligands, shedding light on their reactivity and interaction with biological targets. Such insights are crucial for understanding the role of these compounds in biological systems and their potential therapeutic applications (Lewandowski, Kalinowska, & Lewandowska, 2005).

Potential in Drug Discovery

The versatility of pyrrolo[3,4-b]pyridine as a scaffold in kinase inhibitor design highlights the potential of similar heterocyclic compounds, including pyrrolopyridine derivatives, in drug discovery. These scaffolds are valuable for their ability to interact with kinases via multiple binding modes, offering a pathway for the development of new therapeutic agents (Wenglowsky, 2013).

Importance in Synthetic Chemistry

The chemical versatility of heterocyclic compounds is further demonstrated in the synthesis of complex molecules. Pyrano[2,3-d]pyrimidine scaffolds, for instance, are crucial precursors in medicinal chemistry, underscoring the broad applicability of heterocyclic structures in synthesizing bioactive molecules. The use of hybrid catalysts for synthesizing such scaffolds indicates the ongoing research in developing more efficient synthetic methodologies for heterocyclic compounds (Parmar, Vala, & Patel, 2023).

Mechanism of Action

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been developed for targeting FGFR with development prospects . These derivatives have shown potent activities against FGFR1, 2, and 3, making them an attractive strategy for cancer therapy .

properties

IUPAC Name

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-5-3-10-6-1-2-7(9(13)14)11-8(5)6/h1-4,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXELYIWRQFSJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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